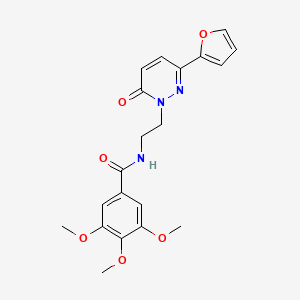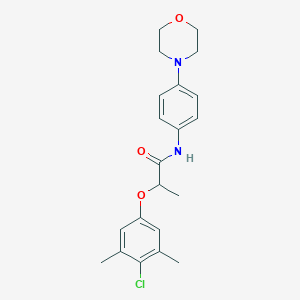
1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as DSP-4, is a piperazine derivative that has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is related to its ability to selectively deplete noradrenergic neurons in the brain. Noradrenergic neurons are involved in a variety of physiological processes, including the regulation of mood, attention, and arousal. By depleting these neurons, 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine may alter these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine can have a variety of biochemical and physiological effects. These effects include changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine has also been shown to have an impact on immune function, with studies suggesting that it may modulate the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is its selectivity for noradrenergic neurons, which allows for targeted depletion of these cells. This selectivity also minimizes the potential for off-target effects. However, one limitation of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine. One area of interest is in the development of new therapies for neurodegenerative diseases. Another area of research is in the study of the immune-modulating effects of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine, which may have implications for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine, as well as its potential limitations and toxicities.
Synthesis Methods
The synthesis of 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is a complex process that involves several steps. One of the most common methods for synthesizing 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine is through the reaction of 3,4-dimethylphenylhydrazine with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine.
Scientific Research Applications
1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have shown that 1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine can selectively deplete noradrenergic neurons in the brain, which has been linked to the pathogenesis of these diseases.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-16(2)19-6-9-21(10-7-19)26(24,25)23-13-11-22(12-14-23)20-8-5-17(3)18(4)15-20/h5-10,15-16H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZATWOKCPIYDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethyl-phenyl)-4-(4-isopropyl-benzenesulfonyl)-piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B2656001.png)
![2,2,3,3,4,4-Hexafluoro-5-{[2-(methoxycarbonyl)-3-thienyl]amino}-5-oxopentanoic acid](/img/structure/B2656002.png)







![N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B2656012.png)
![3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2656014.png)
![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)
